2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzene.
Coupling Reaction: The resulting 2,5-dimethoxybenzaldehyde is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production methods for 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2,5-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,5-Dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Environmental Science: It is studied for its role in the degradation of polychlorinated biphenyls (PCBs) and other environmental pollutants.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Methoxy Group Reactivity:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
2,5-Dimethoxyphenethylamine: Contains an ethylamine group instead of the aldehyde group.
2,5-Dimethoxy-4-ethylamphetamine: Contains an ethyl group at the 4 position instead of the aldehyde group.
Uniqueness
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on a biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and applications in various fields .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,5-dimethoxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-13(11-6-4-3-5-7-11)15(18-2)8-12(14)10-16/h3-10H,1-2H3 |
InChI Key |
RMIAUHFOCJONFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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